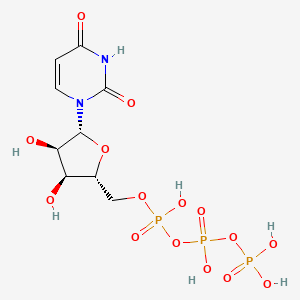

Uridine 5'-triphosphate

Descripción

Uridine 5'-(tetrahydrogen triphosphate). A uracil nucleotide containing three phosphate groups esterified to the sugar moiety.

Uridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Uridine 5'-triphosphate has been reported in Helianthus tuberosus, Homo sapiens, and other organisms with data available.

INS316 is a short-acting, aerosolized uridine 5-triphosphate (UTP) solution used as a diagnostic aid for lung cancer. INS316 appears to improve sputum expectoration mediated through the P2Y2 receptor, a nucleotide receptor expressed in human airway epithelial cells and some other tissues. UTP binding to the P2Y2 receptor triggers signal transduction that leads to chloride ion secretion, thereby resulting in mucociliary clearance of airway.

URIDINE TRIPHOSPHATE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Uridine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAVKCOVUIYSFO-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041147 | |

| Record name | Uridine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-39-8 | |

| Record name | UTP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04005 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT0S826Z60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000285 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Indispensable Role of Uridine 5'-triphosphate (UTP) in RNA Biosynthesis: A Technical Guide

This guide provides an in-depth exploration of the multifaceted role of Uridine 5'-triphosphate (UTP) in the fundamental process of RNA biosynthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere description of components to elucidate the causal mechanisms and experimental logic that underpin our understanding of transcription. We will delve into the biochemical properties of UTP, its precise function as a substrate for RNA polymerases, its energetic contribution to the polymerization reaction, and its regulatory influence on gene expression.

Uridine 5'-triphosphate: The Fundamental Uridine Donor

Uridine 5'-triphosphate (UTP) is a pyrimidine nucleoside triphosphate that serves as one of the four essential building blocks for the synthesis of RNA.[1] Its structure consists of the nitrogenous base uracil linked to the 1' carbon of a ribose sugar, which is in turn esterified with a triphosphate group at the 5' position.[2] This triphosphate moiety is crucial, as the hydrolysis of its high-energy phosphoanhydride bonds provides the energy required to drive the formation of the phosphodiester backbone of the growing RNA molecule.[3][4]

UTP's direct counterpart in DNA is thymidine triphosphate (TTP).[2] The presence of uracil in RNA instead of thymine is a key distinguishing feature between these two nucleic acids.

Key Physicochemical and Functional Properties of UTP

| Property | Description | Significance in RNA Biosynthesis |

| Chemical Formula | C9H15N2O15P3 | Defines the elemental composition of the molecule.[5] |

| Molar Mass | 484.14 g/mol | Essential for quantitative experimental design, such as preparing solutions for in vitro transcription.[6] |

| Structure | Uracil base, ribose sugar, three phosphate groups | The uracil base allows for complementary pairing with adenine in the DNA template, while the triphosphate group provides the energy for polymerization.[7] |

| Primary Role | Substrate for RNA Polymerase | Provides the uridine monophosphate (UMP) moiety that is incorporated into the nascent RNA chain.[1][8] |

| Energy Source | Hydrolysis of phosphoanhydride bonds | The cleavage of the pyrophosphate (PPi) from UTP during incorporation is a thermodynamically favorable reaction that drives the formation of the phosphodiester bond.[4] |

| Metabolic Precursor | Precursor for CTP synthesis | UTP can be converted to Cytidine 5'-triphosphate (CTP) by CTP synthetase, highlighting its central role in nucleotide metabolism.[2] |

The Central Mechanism: UTP in Transcriptional Elongation

The core function of UTP in RNA biosynthesis is its role as a substrate during the elongation phase of transcription. This process is catalyzed by a family of enzymes known as RNA polymerases.

The Polymerization Reaction: A Step-by-Step Mechanistic View

-

Template Recognition: The RNA polymerase unwinds a section of the DNA double helix, exposing the template strand.

-

Substrate Binding: UTP, along with ATP, GTP, and CTP, diffuses into the active site of the RNA polymerase. The selection of the correct incoming nucleotide is dictated by the principle of complementary base pairing with the DNA template. Specifically, UTP is selected when the template strand presents an adenine (A) residue.[9]

-

Nucleophilic Attack: The 3'-hydroxyl group of the last nucleotide in the growing RNA chain acts as a nucleophile, attacking the alpha-phosphate of the incoming UTP.[10]

-

Phosphodiester Bond Formation: This nucleophilic attack results in the formation of a 3',5'-phosphodiester bond, a covalent linkage that forms the backbone of the RNA molecule.[][12] This reaction is accompanied by the release of a pyrophosphate (PPi) molecule.[4]

-

Translocation: Following the addition of the uridine monophosphate (UMP) residue, the RNA polymerase translocates one position down the DNA template, ready to incorporate the next nucleotide.

The fidelity of this process is paramount to ensure the accurate transcription of genetic information. RNA polymerases have intrinsic proofreading mechanisms, although they are generally less stringent than those of DNA polymerases.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Phosphodiester bond - Wikipedia [en.wikipedia.org]

- 5. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uridine Triphosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Uridine 5'-triphosphate (UTP) [baseclick.eu]

- 9. biologyonline.com [biologyonline.com]

- 10. Phosphodiester bond fromation [biosyn.com]

- 12. study.com [study.com]

An In-depth Technical Guide on the Core Functions of Uridine Triphosphate (UTP) in Cellular Metabolism

Abstract

Uridine Triphosphate (UTP) is a pyrimidine nucleotide that is fundamental to a multitude of cellular processes. While often recognized for its essential role as a building block for RNA, its functional scope extends far beyond transcription. This technical guide provides an in-depth exploration of the multifaceted roles of UTP in cellular metabolism, tailored for researchers, scientists, and drug development professionals. We will delve into its critical functions in nucleic acid synthesis, its central role in the metabolism of carbohydrates through the formation of UDP-sugars, and its emerging significance as an extracellular signaling molecule. This guide will not only detail the biochemical pathways but also provide insights into the experimental methodologies used to investigate these processes, thereby offering a comprehensive resource for understanding and targeting UTP-dependent pathways in research and therapeutic development.

Introduction: The Biochemical Landscape of UTP

Uridine Triphosphate (UTP) is a nucleotide composed of the nitrogenous base uracil, a ribose sugar, and three phosphate groups.[1][2] Its biosynthesis occurs through both de novo and salvage pathways, with the final step often involving the phosphorylation of Uridine Diphosphate (UDP) by nucleoside diphosphate kinase, utilizing ATP as the phosphate donor.[1][3] While energetically equivalent to ATP, UTP's roles in metabolism are often more specific, acting as a crucial substrate and energy source in distinct anabolic pathways.[3] Disruptions in UTP levels can have profound effects on cellular homeostasis, impacting RNA synthesis, energy storage, and glycosylation processes, potentially leading to metabolic disorders.[1]

The Canonical Role: UTP as a Precursor in RNA Synthesis

The most fundamental function of UTP is its role as one of the four essential ribonucleoside triphosphates required for the synthesis of RNA.[1][4][5] During transcription, RNA polymerase enzymes incorporate UTP, along with ATP, GTP, and CTP, into a growing RNA strand, using a DNA template.[4][5][6] This process is the cornerstone of gene expression, as it produces messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are vital for protein synthesis and cellular regulation.[4][6]

The fidelity and efficiency of transcription are directly dependent on a stable and sufficient intracellular pool of UTP. Consequently, any impairment in UTP synthesis or availability can lead to significant disruptions in gene expression and protein synthesis.[1]

Experimental Workflow: In Vitro Transcription

In vitro transcription is a widely used technique in molecular biology to synthesize specific RNA molecules for various applications, including functional studies, RNA interference (RNAi) experiments, and the production of mRNA for therapeutic purposes.[4][5] The reliability of this technique heavily depends on a high-purity supply of all four ribonucleoside triphosphates, including UTP.[4][5]

A generalized protocol for in vitro transcription is as follows:

-

Template Preparation: A linear DNA template containing the gene of interest downstream of a specific bacteriophage promoter (e.g., T7, SP6, or T3) is prepared.

-

Reaction Setup: The transcription reaction is assembled in a buffer containing the DNA template, the corresponding RNA polymerase, RNase inhibitors, and an equimolar mixture of ATP, GTP, CTP, and UTP.

-

Incubation: The reaction is incubated at the optimal temperature for the specific RNA polymerase (typically 37°C).

-

DNase Treatment: After transcription, the DNA template is removed by treatment with DNase.

-

RNA Purification: The synthesized RNA is purified using methods such as phenol-chloroform extraction followed by ethanol precipitation or column-based purification kits.

-

Quality Control: The integrity and concentration of the synthesized RNA are assessed using gel electrophoresis and spectrophotometry.

Caption: A simplified workflow for in vitro transcription.

UTP in Carbohydrate Metabolism: The Gateway to Glycosylation and Glycogenesis

Beyond its role in transcription, UTP is a central player in carbohydrate metabolism. It acts as an activator of sugar molecules, converting them into high-energy UDP-sugars, which are essential precursors for various biosynthetic pathways.[1][7]

Formation of UDP-Glucose and Glycogen Synthesis

A key metabolic function of UTP is its reaction with glucose-1-phosphate to form UDP-glucose and pyrophosphate, a reaction catalyzed by UDP-glucose pyrophosphorylase.[8][9] UDP-glucose is the activated form of glucose required for glycogen synthesis.[3][10][11] The energy stored in the phosphoanhydride bond of UTP is utilized to create the high-energy UDP-glucose molecule.[10] Glycogen synthase then transfers the glucose moiety from UDP-glucose to the growing glycogen chain.[12] This process is crucial for energy storage in the liver and muscles.[8]

Caption: The central role of UTP in glycogen synthesis.

Synthesis of Other UDP-Sugars and Glycosylation

UTP is also integral to the synthesis of other UDP-sugars, such as UDP-galactose, UDP-glucuronate, UDP-glucosamine, and UDP-N-acetylglucosamine.[3][7] These activated sugars are the donor substrates for glycosyltransferases, enzymes that catalyze the attachment of sugar moieties to proteins and lipids in a process called glycosylation.[1] Glycosylation is a critical post-translational modification that affects protein folding, stability, localization, and function.[13][14] For instance, N-linked glycosylation, which occurs in the endoplasmic reticulum, is essential for the proper folding and function of many membrane and secreted proteins.[14][15]

Table 1: Key UDP-Sugars Derived from UTP and Their Functions

| UDP-Sugar | Precursor(s) | Key Function(s) |

| UDP-Glucose | UTP + Glucose-1-Phosphate | Glycogen synthesis, conversion to UDP-galactose and UDP-glucuronate.[3][8] |

| UDP-Galactose | UTP + Galactose-1-Phosphate (or from UDP-glucose) | Synthesis of lactose, glycoproteins, and glycolipids.[3][16] |

| UDP-Glucuronate | Oxidation of UDP-glucose | Detoxification by conjugation (e.g., bilirubin), synthesis of proteoglycans.[3] |

| UDP-N-acetylglucosamine | UTP + N-acetylglucosamine-1-phosphate | Synthesis of glycoproteins, proteoglycans, and other complex carbohydrates.[3] |

UTP as an Extracellular Signaling Molecule

In addition to its intracellular metabolic roles, UTP has emerged as an important extracellular signaling molecule.[17][18] Cellular release of UTP, often in response to mechanical stress or other stimuli, allows it to act as a ligand for a specific subset of P2Y G protein-coupled receptors (GPCRs) on the cell surface.[18][19]

P2Y Receptors and Downstream Signaling

UTP is a potent agonist for the P2Y2 and P2Y4 receptors, and its metabolite, UDP, activates the P2Y6 receptor.[17] Activation of these receptors by UTP can trigger a variety of downstream signaling cascades, most commonly involving the activation of phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6] These signaling events regulate a broad spectrum of cellular functions, including ion transport, inflammation, cell proliferation, and neurotransmission.[16][20]

Caption: UTP-mediated P2Y receptor signaling pathway.

Experimental Protocol: Measuring Extracellular UTP

Quantifying the release of UTP from cells is crucial for studying its role in paracrine and autocrine signaling. A highly sensitive enzymatic assay has been developed for this purpose, which is based on the conversion of [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose by UDP-glucose pyrophosphorylase in the presence of UTP.[21][22]

Step-by-Step Methodology:

-

Cell Culture and Stimulation: Culture cells of interest to the desired confluency. To induce UTP release, cells can be subjected to stimuli such as mechanical stress (e.g., medium change) or treatment with specific agonists.[19][22]

-

Sample Collection: Carefully collect the extracellular medium from both resting and stimulated cells.

-

Enzymatic Reaction: Incubate the collected medium with a reaction mixture containing UDP-glucose pyrophosphorylase, inorganic pyrophosphatase (to drive the reaction forward), and [¹⁴C]-glucose-1-phosphate.[21][22]

-

Separation and Quantification: Terminate the reaction (e.g., by boiling) and separate the radiolabeled substrate ([¹⁴C]-glucose-1-phosphate) from the product ([¹⁴C]-UDP-glucose) using high-performance liquid chromatography (HPLC).[21][22]

-

Data Analysis: Quantify the amount of [¹⁴C]-UDP-glucose formed, which is directly proportional to the concentration of UTP in the original sample. A standard curve using known concentrations of UTP should be generated for accurate quantification.[21]

This method is highly specific for UTP and is not affected by a large excess of ATP, making it a robust tool for studying UTP release.[21][22]

Table 2: Extracellular UTP Concentrations in Different Cell Types

| Cell Type | Condition | Extracellular UTP Concentration (nM) | UTP/ATP Ratio |

| Cultured Airway Epithelial Cells | Resting | 1-10 | 10-30% |

| Cultured Airway Epithelial Cells | Mechanically Stimulated | Up to 20-fold increase | 10-30% |

| Human Platelets | Unstirred | - | 1:100 |

| Human Platelets | Thrombin-stimulated | 10-fold increase | - |

Data adapted from Lazarowski et al. (2000).[21][22]

Conclusion and Future Directions

Uridine Triphosphate is a cornerstone of cellular metabolism, with its functions extending well beyond its canonical role in RNA synthesis. Its central position in carbohydrate metabolism as the precursor for activated UDP-sugars underscores its importance in energy storage and the vast array of glycosylation-dependent cellular processes. Furthermore, the recognition of UTP as an extracellular signaling molecule has opened new avenues for understanding its role in cell-to-cell communication in both physiological and pathological contexts.

For researchers and drug development professionals, a thorough understanding of UTP's metabolic and signaling functions is paramount. Targeting UTP-dependent pathways offers potential therapeutic strategies for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. Future research will likely focus on further elucidating the mechanisms of UTP release and the specific downstream effects of P2Y receptor activation in different tissues. The development of more specific agonists and antagonists for UTP-sensitive P2Y receptors will be crucial for dissecting their physiological roles and for the development of novel therapeutics.

References

- The Critical Role of UTP in RNA Biosynthesis and Its Research Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Lazarowski, E. R., & Boucher, R. C. (2001). UTP as an extracellular signaling molecule. News in Physiological Sciences, 16(1), 1–5. Retrieved from [Link]

-

Lazarowski, E. R., & Boucher, R. C. (2001). UTP as an extracellular signaling molecule. News in Physiological Sciences, 16, 1-5. Retrieved from [Link]

-

UTP Definition - Biological Chemistry I Key Term. (n.d.). Fiveable. Retrieved from [Link]

- The Foundational Role of Uridine Triphosphate in Cellular Processes and Biotechnology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A Deep Dive into UTP's Role in Metabolism and Cellular Signaling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Uridine Triphosphate (UTP). (2025, July 3). Laboratory Notes.

- Lazarowski, E. R., & Boucher, R. C. (2001). UTP as an Extracellular Signaling Molecule. American Physiological Society.

- Uridine triphosphate. (n.d.). Grokipedia.

-

UTP—glucose-1-phosphate uridylyltransferase. (n.d.). In Wikipedia. Retrieved from [Link]

-

Why is glycogen synthesized from UDP? (2010, February 14). Physics Forums. Retrieved from [Link]

-

Uridine triphosphate. (n.d.). In Wikipedia. Retrieved from [Link]

-

What Is UTP In Biochemistry? (2025, January 14). Chemistry For Everyone. Retrieved from [Link]

-

Lazarowski, E. R., Watt, W. C., Stutts, M. J., Boucher, R. C., & Harden, T. K. (2000). Quantitation of extracellular UTP using a sensitive enzymatic assay. British Journal of Pharmacology, 130(6), 1356–1362. Retrieved from [Link]

-

Lazarowski, E. R., Watt, W. C., Stutts, M. J., Boucher, R. C., & Harden, T. K. (2000). Quantitation of extracellular UTP using a sensitive enzymatic assay. British journal of pharmacology, 130(6), 1356–1362. Retrieved from [Link]

-

Lazarowski, E. R., Homolya, L., Boucher, R. C., & Harden, T. K. (1997). Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation. Journal of Biological Chemistry, 272(39), 24348-24354. Retrieved from [Link]

-

UDP-Glucose, Glycogen Synthesis and Breakdown. (2016, November 18). Medicosis Perfectionalis. Retrieved from [Link]

-

Choi, R. C. Y., Chu, G. K. Y., Siow, N. L., Yung, A. W. Y., Yung, L. Y., Lee, P. S. C., Lo, C. C. W., Simon, J., Dong, T. T. X., Barnard, E. A., & Tsim, K. W. K. (2013). Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation. Molecular pharmacology, 84(1), 50–61. Retrieved from [Link]

-

Lazarowski, E. R., Homolya, L., Boucher, R. C., & Harden, T. K. (1997). Direct demonstration of mechanically induced release of cellular UTP and its implication for uridine nucleotide receptor activation. The Journal of biological chemistry, 272(39), 24348–24354. Retrieved from [Link]

-

UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose. (n.d.). Reactome. Retrieved from [Link]

-

UDP-Glucose and Glycogen Elongation. (2015, July 22). AK LECTURES. Retrieved from [Link]

-

Bruck, E. (n.d.). Protein modifications. Khan Academy. Retrieved from [Link]

-

Chen, G., et al. (2011). Mature N-linked glycans facilitate UT-A1 urea transporter lipid raft compartmentalization. American Journal of Physiology-Renal Physiology, 300(1), F207-F213. Retrieved from [Link]

-

Zhao, S., et al. (2021). Structural and Biochemical Investigation of UTP Cyclohydrolase. ACS Chemical Biology, 16(8), 1434-1442. Retrieved from [Link]

-

Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips. (2019, November 13). Cell Signaling Technology. Retrieved from [Link]

-

Stutts, M. J., et al. (2000). UTP-dependent Inhibition of Na+ Absorption Requires Activation of PKC in Endometrial Epithelial Cells. Journal of General Physiology, 115(2), 159-170. Retrieved from [Link]

-

Qu, S., et al. (2011). Impact of site-specific N-glycosylation on cellular secretion, activity and specific activity of the plasma phospholipid transfer protein. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 871-878. Retrieved from [Link]

-

Lei, T., et al. (2015). Glycoforms of UT-A3 urea transporter with poly-N-acetyllactosamine glycosylation have enhanced transport activity. American Journal of Physiology-Renal Physiology, 309(9), F779-F787. Retrieved from [Link]

-

Lynch, D. E., et al. (2021). Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress. ACS Central Science, 7(2), 326-337. Retrieved from [Link]

-

From cell seeding to analysis - Getting the best out of your cell-based assay. (2018, November 19). Eppendorf. Retrieved from [Link]

-

Li, Y., et al. (2023). 3D enhancer architecture coordinated by CTCF determines immune-related gene expression patterns via RNA polymerase II pause-release in CD4+ T cells. Nucleic Acids Research, 51(2), 656-672. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. m.youtube.com [m.youtube.com]

- 3. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 9. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 10. physicsforums.com [physicsforums.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Khan Academy [khanacademy.org]

- 14. Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mature N-linked glycans facilitate UT-A1 urea transporter lipid raft compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. UTP as an extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Direct demonstration of mechanically induced release of cellular UTP and its implication for uridine nucleotide receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Uridine 5'-triphosphate in Molecular Biology: From Fundamental Building Block to Key Cellular Regulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine 5'-triphosphate (UTP) is a pyrimidine nucleotide that has played a pivotal, albeit often understated, role in the annals of molecular biology.[1] Initially identified as one of the four essential precursors for RNA synthesis, its significance was once thought to be confined to the central dogma.[2][3][4] However, decades of research have unveiled a far more complex and multifaceted character for UTP. It is now recognized as a critical energy source in specific metabolic pathways, a key activator of substrates for glycosylation, and an important extracellular signaling molecule.[1][5][6] This guide delves into the historical discoveries that cemented UTP's place in molecular biology, explores the experimental foundations of its known functions, and discusses its modern applications in research and therapeutics.

Introduction: An Essential Component of Cellular Function

Uridine 5'-triphosphate (UTP) is a ribonucleoside triphosphate composed of the pyrimidine base uracil, a ribose sugar, and a triphosphate group.[2][4][5] While often overshadowed by its purine counterpart, adenosine triphosphate (ATP), as the primary cellular energy currency, UTP's contributions to cellular life are indispensable. Its primary and most well-known function is serving as a substrate for RNA polymerases during transcription, providing the uridine monophosphate units that are incorporated into growing RNA chains.[2][3][4] Beyond this, UTP is a crucial player in the metabolism of carbohydrates, particularly in the synthesis of glycogen and the metabolism of galactose.[3][5][6] Furthermore, the discovery of its role as an extracellular signaling molecule, acting through P2Y receptors, has opened new avenues of research into its physiological and pathophysiological functions.[1][2][5] This guide will trace the scientific journey that has illuminated the diverse and critical roles of UTP in molecular biology.

Chapter 1: The Early Days - Discovery and Synthesis

The story of UTP is intrinsically linked to the broader history of nucleotide research. Following the initial isolation of nucleic acids in the late 19th century, the early 20th century saw the identification of their constituent bases and sugars. The chemical synthesis of Uridine 5'-triphosphate was a significant step, with early reports of its synthesis appearing in the mid-20th century.[7][8] These early chemical syntheses were crucial for providing the necessary material for researchers to begin dissecting its biochemical functions.

UTP can be biosynthesized in the cell through two main pathways: the de novo pathway, which builds the pyrimidine ring from simpler precursors like bicarbonate and amino acids, and the salvage pathway, which recycles existing uridine.[1][9] In the final step of its synthesis, UTP is formed from Uridine 5'-diphosphate (UDP) by the action of nucleoside-diphosphate kinase, an enzyme that transfers a phosphate group from ATP.[5][10]

Table 1: Key Properties of Uridine 5'-triphosphate (UTP)

| Property | Description |

| Chemical Formula | C₉H₁₅N₂O₁₅P₃[5] |

| Molar Mass | 484.139 g·mol⁻¹[5] |

| Structure | Composed of a uracil base, a ribose sugar, and three phosphate groups.[1][5] |

| Primary Role | Substrate for RNA synthesis.[3][4][5] |

| Other Key Roles | Energy source in specific metabolic reactions, precursor for UDP-sugars, and a signaling molecule.[1][2][5] |

Chapter 2: UTP and the Central Dogma: The Cornerstone of RNA Synthesis

The discovery that UTP, along with ATP, GTP, and CTP, is a fundamental building block of RNA was a landmark achievement in molecular biology.[2] This understanding was crucial for elucidating the process of transcription, the first step in gene expression where the genetic information encoded in DNA is transcribed into RNA.[3]

Experimental Insight: The In Vitro Transcription Assay

The role of UTP in RNA synthesis was firmly established through in vitro transcription assays. These experiments demonstrated that RNA polymerase requires all four ribonucleoside triphosphates to synthesize an RNA molecule from a DNA template. The omission of UTP from the reaction mixture would halt RNA synthesis, providing direct evidence of its essentiality.

Protocol 1: A Simplified In Vitro Transcription Assay

Objective: To demonstrate the requirement of UTP for RNA synthesis.

Materials:

-

DNA template containing a promoter sequence and the gene of interest.

-

RNA Polymerase.

-

Transcription buffer (containing Mg²⁺, salts).

-

Ribonucleoside triphosphates: ATP, GTP, CTP, and UTP.

-

Radiolabeled UTP (e.g., α-³²P-UTP) for detection.

-

RNase-free water.

-

Reaction tubes.

-

Incubator.

-

Apparatus for gel electrophoresis and autoradiography.

Methodology:

-

Reaction Setup: Prepare two reaction tubes.

-

Complete Reaction: Add DNA template, RNA Polymerase, transcription buffer, ATP, GTP, CTP, and radiolabeled UTP.

-

-UTP Control: Add all components as in the complete reaction but omit UTP.

-

-

Incubation: Incubate both tubes at the optimal temperature for the RNA polymerase (e.g., 37°C) for a set period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).

-

Analysis:

-

Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the newly synthesized RNA by exposing the gel to an X-ray film (autoradiography).

-

Expected Outcome: A radioactive band corresponding to the full-length RNA transcript will be visible in the lane for the complete reaction. No such band will be present in the -UTP control lane, demonstrating that UTP is essential for RNA synthesis.

Visualizing UTP's Role in Transcription

The following diagram illustrates the central role of UTP as a substrate for RNA polymerase during the elongation phase of transcription.

Caption: UTP as a substrate for RNA synthesis.

Chapter 3: UTP in Cellular Metabolism: Fueling Glycogen and Sugar Transformations

Beyond its role in transcription, UTP is a key player in carbohydrate metabolism. It acts as an energy source and an activator of sugar molecules, facilitating their entry into various metabolic pathways.[5][6]

The Discovery of UDP-Glucose and Glycogen Synthesis

A pivotal discovery was the role of UTP in the formation of UDP-glucose, a crucial intermediate in glycogen synthesis.[1][11][12] The enzyme UDP-glucose pyrophosphorylase catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate.[11][12] UDP-glucose then serves as the donor of glucose units for the elongation of glycogen chains by glycogen synthase.[13][14] This discovery highlighted that UTP, not just ATP, plays a vital role in energy-requiring biosynthetic processes.

UTP is also essential for galactose metabolism, where it is involved in the conversion of UDP-galactose to UDP-glucose.[3][5][6]

Glycogen Synthesis Pathway

The diagram below outlines the central role of UTP in activating glucose for glycogen synthesis.

Caption: UTP's role in glycogen synthesis via UDP-glucose.

Chapter 4: The Extracellular Messenger: UTP in Signal Transduction

One of the more recent and exciting areas of UTP research is its role as an extracellular signaling molecule.[1] UTP can be released from cells under various physiological and pathological conditions and acts as a ligand for a specific class of cell surface receptors known as P2Y receptors.[1][2][5]

UTP and P2Y Receptors

The discovery that UTP could activate P2Y receptors, particularly the P2Y2 and P2Y4 subtypes, revealed a new dimension of purinergic signaling.[2][15] This interaction triggers intracellular signaling cascades, often involving G proteins and the generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4] This signaling pathway is involved in a wide range of physiological processes, including vasodilation, ion transport, immune responses, and wound healing.[2][5]

UTP-Mediated P2Y2 Receptor Signaling

The following diagram illustrates a simplified signaling pathway initiated by the binding of UTP to the P2Y2 receptor.

Caption: UTP-mediated P2Y2 receptor signaling cascade.

Chapter 5: Modern Applications and Future Directions

The expanding knowledge of UTP's functions has led to its use and the development of its analogs for various research and therapeutic purposes.

-

Research Tools: Stable UTP analogs are used to study P2Y receptor function and signaling.[15] Photo-cross-linking UTP analogs have been synthesized to investigate RNA-protein interactions.[16]

-

Therapeutic Potential: Given its role in various physiological processes, the UTP signaling pathway is a target for drug development. For instance, UTP and its derivatives have been investigated for their potential in promoting cardiac repair after ischemia and in regulating angiogenesis.[17][18][19] Thio-derivatives of UTP have been shown to act as potent antagonists for the P2Y12 receptor, suggesting their potential as anti-thrombotic agents.[15][20]

Future research will likely continue to uncover new roles for UTP in cellular regulation and disease, potentially leading to novel therapeutic strategies.

Conclusion

The journey of Uridine 5'-triphosphate through the landscape of molecular biology is a testament to the depth and complexity of cellular life. From its humble beginnings as a constituent of RNA, UTP has emerged as a molecule of profound importance, with critical roles in transcription, metabolism, and cell signaling. The history of its discovery, built upon meticulous experimentation and insightful observation, has not only enriched our understanding of fundamental biological processes but also paved the way for new therapeutic avenues. As research continues, the full extent of UTP's influence on cellular function and its potential for therapeutic manipulation will undoubtedly continue to unfold.

References

- baseclick GmbH.

- Wikipedia.

- Hanna, M. M., & Meares, C. F. (1989). Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 28(24), 9733–9739.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Kenner, G. W., Todd, A. R., Webb, R. F., & Weymouth, F. J. (1954). Nucleotides. Part XXVIII. A synthesis of uridine-5′ triphosphate (UTP). Journal of the Chemical Society (Resumed), 3675-3682.

- NINGBO INNO PHARMCHEM CO.,LTD. The Foundational Role of Uridine Triphosphate in Cellular Processes and Biotechnology.

- Jayalakshmi, C., et al. (2015).

- Lipton, S. H., Morell, S. A., Frieden, A., & Bock, R. M. (1953). URIDINE-5'-TRIPHOSPHATE. Journal of the American Chemical Society, 75(20), 5449–5450.

- Jayalakshmi, C., & Mohan, K. V. (2015). UTP thio-analogues antagonise ADP-induced platelet aggregation....

- Wikipedia.

- Chemistry For Everyone. (2025).

- Laboratory Notes. (2025).

- Fiveable. UTP Definition - Biological Chemistry I Key Term.

- Grokipedia.

- Vanorlé, M., et al. (2022). UTP Regulates the Cardioprotective Action of Transplanted Stem Cells Derived From Mouse Cardiac Adipose Tissue. Frontiers in Cardiovascular Medicine, 9, 896918.

- Vanorlé, M., et al. (2021). UTP is a regulator of in vitro and in vivo angiogenic properties of cardiac adipose–derived stem cells. Purinergic Signalling, 17(4), 681–691.

- Rosner, M. R., & Khorana, H. G. (1977). Effect of uridine on cellular UTP and glycogen synthesis in skeletal muscle: stimulation of UTP formation by insulin.

- Human Metabolome Database.

- Vanorlé, M., et al. (2021). UTP is a regulator of in vitro and in vivo angiogenic properties of cardiac adipose-derived stem cells. PubMed.

- Catalyst University. (2017). CHEM 407 - Glycogen Metabolism - UDP-Glucose Pyrophosphorylase. YouTube.

- Osmosis. (2020). Glycogen metabolism. YouTube.

- The Penguin Prof. (2023). Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry. YouTube.

Sources

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Uridine 5'-triphosphate (UTP) [baseclick.eu]

- 3. nbinno.com [nbinno.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Nucleotides. Part XXVIII. A synthesis of uridine-5′ triphosphate (UTP) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fiveable.me [fiveable.me]

- 11. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Effect of uridine on cellular UTP and glycogen synthesis in skeletal muscle: stimulation of UTP formation by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Uridine Triphosphate Thio Analogues Inhibit Platelet P2Y12 Receptor and Aggregation | MDPI [mdpi.com]

- 16. Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UTP Regulates the Cardioprotective Action of Transplanted Stem Cells Derived From Mouse Cardiac Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UTP is a regulator of in vitro and in vivo angiogenic properties of cardiac adipose–derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. UTP is a regulator of in vitro and in vivo angiogenic properties of cardiac adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Role of Uridine Triphosphate (UTP) in Pyrimidine Synthesis: De Novo and Salvage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine triphosphate (UTP) stands as a central molecule in the intricate network of pyrimidine metabolism. It is not merely an end-product but a critical substrate, a potent regulatory molecule, and a key precursor for all other pyrimidine nucleotides required for the synthesis of RNA, DNA, and complex carbohydrates. Understanding the multifaceted involvement of UTP in both the de novo and salvage pathways of pyrimidine synthesis is fundamental for research in cell biology, oncology, and infectious diseases. This guide provides an in-depth exploration of the biochemical journey to and from UTP, detailing the enzymatic steps, regulatory mechanisms, and their implications for therapeutic intervention.

Introduction: The Centrality of UTP in Cellular Metabolism

Pyrimidines—cytosine (C), thymine (T), and uracil (U)—are heterocyclic aromatic compounds essential as the building blocks of nucleic acids (DNA and RNA). Beyond this canonical role, pyrimidine nucleotides, particularly UTP and its derivatives, are indispensable for a host of biosynthetic processes, including glycoprotein and phospholipid synthesis.[1]

Cells have evolved two distinct but interconnected pathways to maintain a balanced supply of these vital molecules: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.[2][3] Uridine triphosphate (UTP) is the pivotal junction in this metabolic network. It is the primary product of the de novo pathway's final phosphorylation steps and the direct precursor for cytidine triphosphate (CTP).[1][4] Furthermore, UTP levels are a critical determinant in the feedback regulation of the entire de novo synthesis cascade, making its homeostasis a matter of profound cellular importance.

The De Novo Synthesis Pathway: Constructing Pyrimidines from the Ground Up

The de novo pathway is an energy-intensive process that synthesizes pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine. This pathway is particularly active in rapidly proliferating cells, such as cancer cells, making it a prime target for therapeutic development.[5][6] The journey culminates in the synthesis of UMP, which is then sequentially phosphorylated to UDP and finally to the key product, UTP.

The core enzymatic steps leading to UTP are:

-

Formation of Carbamoyl Phosphate: The pathway's first and rate-limiting step in animals is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II). This enzyme combines glutamine, CO₂, and two molecules of ATP to form carbamoyl phosphate.

-

Synthesis of Orotic Acid: Carbamoyl phosphate reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase). Subsequent reactions, including ring closure and oxidation by dihydroorotate dehydrogenase (DHODH)—a mitochondrial enzyme—yield orotic acid.[7]

-

Formation of UMP: Orotate is then attached to a ribose 5-phosphate moiety, supplied by phosphoribosyl pyrophosphate (PRPP), to form orotidine monophosphate (OMP). OMP is subsequently decarboxylated to yield uridine monophosphate (UMP).[4][8]

-

Phosphorylation to UTP: UMP is the first true pyrimidine nucleotide formed. From here, two sequential phosphorylation steps occur. First, UMP is phosphorylated to uridine diphosphate (UDP) by UMP/CMP kinase.[9] Then, UDP is phosphorylated to Uridine Triphosphate (UTP) by the broadly specific nucleoside diphosphate kinase (NDPK), typically using ATP as the phosphate donor.[1][10]

UTP as a Substrate: The Gateway to Cytidine Nucleotides

The biological utility of UTP extends immediately beyond its synthesis. Its most critical role is serving as the direct precursor for Cytidine Triphosphate (CTP), an essential component of both RNA and DNA (after reduction).

-

CTP Synthesis: The enzyme CTP synthetase (CTPS) catalyzes the ATP-dependent amination of UTP to form CTP.[4][11] The nitrogen is typically supplied by the hydrolysis of glutamine.[12] This reaction is the final committed step in the de novo synthesis of cytidine nucleotides.[12]

In the salvage pathway, both UTP and CTP exert feedback inhibition on uridine kinase, regulating the entry of uridine into the nucleotide pool. [13][14]This provides another layer of homeostatic control, ensuring that salvage operations do not lead to an excessive supply of pyrimidines.

UTP and CTP Synthesis as a Therapeutic Target

The heavy reliance of rapidly dividing cells, particularly cancer cells, on the de novo pyrimidine synthesis pathway makes it an attractive target for drug development. [5]By understanding the central role of UTP, researchers can devise strategies to disrupt pyrimidine supply and halt cell proliferation.

| Enzyme Target | Pathway | Inhibitor Example | Therapeutic Area |

| DHODH | De Novo | Teriflunomide, Leflunomide | Autoimmune, Cancer [15] |

| Thymidylate Synthase (TS) | De Novo (dTMP) | 5-Fluorouracil (5-FU) | Cancer [2] |

| CTP Synthetase (CTPS) | De Novo | Investigational compounds | Cancer, Infectious Disease [16] |

Inhibiting enzymes upstream of UTP, such as DHODH, leads to a depletion of the entire pyrimidine pool, inducing cell cycle arrest and apoptosis. [6][15]Similarly, targeting CTP synthetase can create a specific deficiency in CTP, disrupting both RNA and DNA synthesis. The structure and allosteric regulation of CTP synthetase by UTP, CTP, and GTP offer multiple avenues for the design of specific inhibitors. [12][17][18]

Experimental Protocols: Measuring CTP Synthetase Activity

A key experiment to probe the final step of the de novo pathway is to measure the enzymatic activity of CTP synthetase. This can be accomplished using a coupled spectrophotometric assay.

Principle: The conversion of UTP to CTP by CTP synthetase is coupled to the oxidation of NADH by lactate dehydrogenase (LDH) and pyruvate kinase (PK). The decrease in NADH absorbance at 340 nm is directly proportional to the amount of ADP produced, which stoichiometrically corresponds to the CTP synthesized.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

-

Substrate Mix: 5 mM ATP, 10 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 5 mM L-Glutamine, 2 mM UTP.

-

Coupling Enzymes: Pyruvate Kinase (PK, ~5 units/mL) and Lactate Dehydrogenase (LDH, ~7 units/mL).

-

Enzyme Source: Purified CTP synthetase or cell lysate.

-

-

Assay Procedure:

-

To a 1 mL cuvette, add 800 µL of Assay Buffer.

-

Add 100 µL of the Substrate Mix and 50 µL of the Coupling Enzymes solution. Mix gently by inversion.

-

Place the cuvette in a spectrophotometer set to 340 nm and record the baseline absorbance for 2-3 minutes to ensure stability.

-

Initiate the reaction by adding 50 µL of the Enzyme Source (e.g., purified CTPS).

-

Immediately begin recording the decrease in absorbance at 340 nm over a period of 10-15 minutes.

-

-

Self-Validation and Controls:

-

Negative Control 1 (No UTP): Run a parallel reaction without UTP in the substrate mix. No significant change in absorbance should be observed, confirming the reaction is UTP-dependent.

-

Negative Control 2 (No Enzyme): Run a reaction with a buffer blank instead of the enzyme source to account for any non-enzymatic NADH oxidation.

-

Positive Control (Inhibitor): If a known inhibitor of CTPS is available, its addition should significantly reduce the rate of NADH oxidation.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

-

Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate into µmol of CTP produced per minute.

-

Conclusion

Uridine triphosphate is the linchpin of pyrimidine biosynthesis. It is the central product of the de novo pathway, the key substrate for CTP synthesis, and a critical allosteric regulator that maintains metabolic homeostasis. Its formation through the salvage pathway underscores the cell's commitment to metabolic efficiency. For drug development professionals, the enzymes responsible for UTP synthesis and conversion represent validated and promising targets for intervention in diseases characterized by uncontrolled cell proliferation. A thorough and mechanistic understanding of UTP's role is, therefore, not merely academic but essential for the next generation of therapeutic innovation.

References

-

Title: Nucleotide salvage - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Key role of uridine kinase and uridine phosphorylase in the homeostatic regulation of purine and pyrimidine salvage in brain Source: PubMed URL: [Link]

-

Title: Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Source: Frontiers in Oncology URL: [Link]

-

Title: UTP and CTP de novo biosynthesis | Pathway Source: PubChem URL: [Link]

-

Title: Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells Source: PubMed URL: [Link]

-

Title: CTP synthetase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES Source: DAV University URL: [Link]

-

Title: Key role of uridine kinase and uridine phosphorylase in the homeostatic regulation of purine and pyrimidine salvage in brain | Request PDF Source: ResearchGate URL: [Link]

-

Title: Common regulatory control of CTP synthase enzyme activity and filament formation Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex Source: ACS Publications URL: [Link]

-

Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: MDPI URL: [Link]

-

Title: Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation Source: MDPI URL: [Link]

-

Title: Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells Source: PubMed Central URL: [Link]

-

Title: 11.2: Pyrimidine de novo Biosynthesis Source: Biology LibreTexts URL: [Link]

-

Title: Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis Source: The Science Notes URL: [Link]

-

Title: de novo synthesis of pyrimidine ribonucleotides Source: DAV University URL: [Link]

-

Title: Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy Source: Academic Accelerator URL: [Link]

-

Title: BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES Source: eGyanKosh URL: [Link]

-

Title: De novo pyrimidine synthesis steps, pathways, uses Source: Microbe Notes URL: [Link]

-

Title: Pyrimidine metabolism - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Utilization of uridine for the salvage synthesis of uracil nucleotides.... Source: ResearchGate URL: [Link]

-

Title: Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis Source: The Plant Cell URL: [Link]

-

Title: Metabolism of pyrimidine nucleotides, regulation, inhibitors, disorders Source: WikiLectures URL: [Link]

-

Title: Discussion on the Salvage Pathway for Pyrimidine Nucleotides Source: YouTube URL: [Link]

-

Title: Pyrimidine Synthesis and Salvage Pathway Source: YouTube URL: [Link]

-

Title: Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis Source: YouTube URL: [Link]

Sources

- 1. UTP and CTP de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. davuniversity.org [davuniversity.org]

- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 6. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 8. thesciencenotes.com [thesciencenotes.com]

- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Metabolism of pyrimidine nucleotides, regulation, inhibitors, disorders - WikiLectures [wikilectures.eu]

- 12. CTP synthetase - Wikipedia [en.wikipedia.org]

- 13. Key role of uridine kinase and uridine phosphorylase in the homeostatic regulation of purine and pyrimidine salvage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanisms of Product Feedback Regulation and Drug Resistance in Cytidine Triphosphate Synthetases from the Structure of a CTP-Inhibited Complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Uridine 5'-triphosphate (UTP): From Core Structure to Therapeutic Potential

Introduction: Uridine 5'-triphosphate (UTP) is a pyrimidine nucleotide that stands as a cornerstone of cellular metabolism and signaling. While often perceived as a simple precursor for RNA synthesis, its functional repertoire extends far beyond this canonical role. UTP is a critical energy currency in specific metabolic pathways, an essential activator of sugar moieties for glycosylation, and a potent extracellular signaling molecule that modulates a vast array of physiological processes. This guide provides an in-depth exploration of UTP's fundamental chemical structure, its diverse biological properties, and its burgeoning significance as a therapeutic target and research tool for professionals in drug development and life sciences.

Core Chemical Structure and Physicochemical Properties

The functionality of UTP is intrinsically linked to its molecular architecture. It is a ribonucleoside triphosphate composed of three distinct moieties: a pyrimidine nucleobase (uracil), a five-carbon ribose sugar, and a linear triphosphate chain attached to the 5' carbon of the ribose.[1][2][3]

The uracil base is linked to the 1' carbon of the ribose sugar via a β-N1-glycosidic bond.[4] The high-energy nature of UTP is derived from the two phosphoanhydride bonds within the triphosphate group, which, upon hydrolysis, release substantial energy to drive biochemical reactions.[2][3]

Caption: Molecular components of Uridine 5'-triphosphate (UTP).

Physicochemical Data Summary

A comprehensive understanding of UTP's properties is essential for its application in experimental and therapeutic contexts.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₂O₁₅P₃ | [1][4][5][6] |

| Molar Mass | 484.14 g/mol | [1][4][5][6][7] |

| CAS Number | 63-39-8 | [1][6][7] |

| Appearance | White powder/crystalline solid | [6][8][9] |

| Water Solubility | Soluble (75 g/100 mL at 20°C for trisodium salt) | [6][8] |

| pKa Values | pKa1: ~6.6, pKa2: ~9.5 | [6] |

| UV Absorption Max (pH 7) | 262 nm (ε = 10,000 M⁻¹cm⁻¹) | [6] |

Foundational Roles in Cellular Metabolism

UTP is a central player in fundamental anabolic processes, acting as both a monomeric unit for macromolecules and an energy source for specific enzymatic reactions.

Precursor for RNA Synthesis

The most recognized function of UTP is its role as one of the four essential ribonucleoside triphosphates (along with ATP, GTP, and CTP) required for the synthesis of RNA.[1][10][11] During transcription, RNA polymerase enzymes incorporate uridine monophosphate (UMP) from the UTP substrate into the elongating RNA chain, releasing a pyrophosphate molecule in the process.[4][11] This function is indispensable for gene expression, underpinning the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[4]

Energy Currency and Substrate Activation in Glycogen Metabolism

While ATP is the universal energy currency, UTP serves as a specialized energy donor in key metabolic pathways, most notably in the synthesis of glycogen.[1][2][3] UTP reacts with glucose-1-phosphate in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase) to form UDP-glucose.[4][12]

Reaction: UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + PPi

UDP-glucose is the activated form of glucose required by glycogen synthase to add glucose units to the growing glycogen polymer.[2][3] This UTP-dependent activation is a critical control point in glycogenesis.[2] Furthermore, UTP is integral to the metabolism of other sugars, such as galactose, where it facilitates the conversion of UDP-galactose to UDP-glucose.[1][2][11]

Role in Glycosylation

UTP is essential for the synthesis of UDP-sugars, which are the activated donors of monosaccharides used in the glycosylation of proteins and lipids.[3][10] These post-translational modifications are crucial for protein folding, stability, and function. Uridine supplementation has been shown to increase cellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a key substrate for O-GlcNAcylation, a modification that regulates protein activity in response to nutrient status.[13]

UTP as an Extracellular Signaling Molecule

Beyond its intracellular roles, UTP is a key extracellular signaling molecule, or "gliotransmitter," that mediates cell-to-cell communication.[3][4][14] Upon release from cells due to mechanical stress, hypoxia, or other stimuli, UTP acts as a ligand for a specific subset of G protein-coupled receptors (GPCRs) known as P2Y receptors.[1][14]

The primary receptors activated by UTP are the P2Y2, P2Y4, and P2Y6 receptors (with UDP being the most potent agonist for P2Y6).[14] The P2Y2 receptor is activated with equal potency by UTP and ATP.[14][15] Activation of these Gq-coupled receptors initiates a well-defined signaling cascade.

Caption: UTP-mediated P2Y receptor signaling pathway.

This signaling cascade, involving the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4][16] These events regulate a wide range of cellular functions, including ion transport, inflammation, cell proliferation, and injury repair.[1][2][10]

Relevance in Drug Development and Research

The multifaceted roles of UTP and its associated signaling pathways make them attractive targets for therapeutic intervention and valuable tools in biochemical research.

Therapeutic Target Validation

-

Inflammatory and Neurodegenerative Diseases: P2Y receptors are implicated in inflammation and neurodegeneration, making them potential targets for novel agonists and antagonists.[15]

-

Cardiovascular Disease: UTP has been shown to have positive inotropic effects on cardiomyocytes, and elevated plasma UTP levels are observed in patients with myocardial infarction, suggesting a role in cardiac function and disease.[17]

-

Cancer: Extracellular nucleotides like UTP can regulate the proliferation of tumor cells, presenting complex opportunities for therapeutic modulation.[18][19] For example, UTP can stimulate the growth of some lung epithelial tumor cells but also enhance the anticancer activity of drugs like cisplatin.[18]

-

Cystic Fibrosis: UTP has been investigated for its ability to activate chloride channels and improve mucociliary clearance in airway epithelia, offering a potential therapeutic avenue for cystic fibrosis.[6]

Application in Enzymatic Assays

UTP is a standard reagent in molecular biology for in vitro transcription to synthesize RNA.[10] Furthermore, its role as a specific substrate for enzymes like UDP-glucose pyrophosphorylase (UGPase) is exploited in various assay formats.[12][20] UTP-dependent reactions can be coupled to other enzymatic systems to quantify the activity of enzymes such as nucleoside diphosphate kinase (NDPK), which produces UTP from UDP.[21]

Methodologies for UTP Analysis and Quantification

Accurate quantification of UTP in biological samples is crucial for studying its metabolic and signaling functions. While several methods exist, a common and highly sensitive approach involves a coupled enzymatic assay with detection by High-Performance Liquid Chromatography (HPLC).[12][22][23][24]

Protocol: Enzymatic Quantification of UTP using UGPase

This protocol is based on the selective conversion of UTP and a labeled glucose-1-phosphate substrate into UDP-glucose by the enzyme UDP-glucose pyrophosphorylase (UGPase).[12][23]

Principle: UTP + [¹⁴C]-Glucose-1-P ---(UGPase)---> [¹⁴C]-UDP-Glucose + PPi The reaction is driven to completion by including inorganic pyrophosphatase to hydrolyze the pyrophosphate (PPi) product. The amount of radiolabeled [¹⁴C]-UDP-Glucose formed, which is directly proportional to the initial amount of UTP, is then quantified by HPLC with a radioactivity detector.[23]

Step-by-Step Methodology:

-

Sample Preparation: Extract nucleotides from cells or tissues using an appropriate method, such as trichloroacetic acid precipitation, followed by neutralization.[24]

-

Reaction Mixture Preparation: Prepare a master mix in a suitable buffer (e.g., DMEM/HEPES, pH 8.0) containing:

-

UDP-glucose pyrophosphorylase (UGPase)

-

Inorganic pyrophosphatase

-

[¹⁴C]-glucose-1-phosphate (tracer substrate)

-

-

Incubation: Add the prepared sample or UTP standards to aliquots of the reaction mixture. Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).[12]

-

HPLC Analysis:

-

Inject the terminated reaction mixture into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).[12]

-

Separate the components ([¹⁴C]-glucose-1-P and [¹⁴C]-UDP-glucose) using an appropriate mobile phase.[12]

-

Detect and quantify the radiolabeled product using an in-line radioactivity detector.

-

-

Quantification: Calculate the UTP concentration in the original sample by comparing the amount of [¹⁴C]-UDP-glucose produced against a standard curve generated with known concentrations of UTP.

Caption: Experimental workflow for UTP quantification via enzymatic assay.

Conclusion

Uridine 5'-triphosphate is a molecule of profound biological importance, whose functions are integral to the central dogma of molecular biology, energy metabolism, and intercellular communication. Its roles as an RNA building block, a specific energy donor for polysaccharide synthesis, and a potent activator of P2Y receptors highlight its versatility. For researchers and drug development professionals, a deep understanding of UTP's chemistry and biology is paramount. The continuing elucidation of UTP-mediated signaling pathways provides a fertile ground for the discovery of novel therapeutic agents targeting a spectrum of human diseases, from metabolic disorders to cancer and inflammatory conditions.

References

-

Lazarowski, E. R., Boucher, R. C., & Harden, T. K. (2003). UTP as an Extracellular Signaling Molecule. American Physiological Society Journal. [Link]

-

baseclick GmbH. (n.d.). Uridine 5'-triphosphate (UTP). baseclick. [Link]

-

Wikipedia. (2023). Uridine triphosphate. Wikipedia. [Link]

-

Chemistry For Everyone. (2025, January 14). What Is UTP In Biochemistry? YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Foundational Role of Uridine Triphosphate in Cellular Processes and Biotechnology. pharmachemin.com. [Link]

-

Laboratory Notes. (2025, July 3). Uridine Triphosphate (UTP). laboratorynotes.com. [Link]

-

Kiselev, E., et al. (2015). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. PubMed. [Link]

-

ResearchGate. (n.d.). P2Y2R Signaling. Activation of the P2Y2R by ATP or UTP stimulates the... ResearchGate. [Link]

-

Grokipedia. (n.d.). Uridine triphosphate. Grokipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Uridine 5'-triphosphate. PubChem Compound Database. [Link]

-

Anderson, E. P. (1977). A rapid quantitative method for measuring UTP, UDP, and UMP in the picomole range. Analytical Biochemistry. [Link]

-

Deng, Y., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology. [Link]

-

Lazarowski, E. R., et al. (1999). Quantitation of extracellular UTP using a sensitive enzymatic assay. British Journal of Pharmacology. [Link]

-

Schäfer, R., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

DrugFuture. (n.d.). Uridine 5'-Triphosphate. DrugFuture.com. [Link]

-

Lazarowski, E. R., et al. (1999). Quantitation of extracellular UTP using a sensitive enzymatic assay. PubMed. [Link]

-

Schäfer, R., et al. (2003). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. PubMed. [Link]

-

Yan, H., et al. (2020). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. BioMed Research International. [Link]

-

National Center for Biotechnology Information. (n.d.). Uridine 5'-triphosphate sodium. PubChem Compound Database. [Link]

-

Huang, D., Zhang, Y., & Chen, X. (2003). Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography. Journal of Chromatography B. [Link]

-

Ravanel, S., et al. (2003). Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme. PubMed. [Link]

-

AHH Chemical Co., Ltd. (n.d.). Exploring Uridine-5'-Triphosphoric Acid Trisodium Salt: Properties and Applications. ahhchemical.com. [Link]

-

Home Sunshine Pharma. (n.d.). Uridine 5'-triphosphate Trisodium Salt UTP-Na3 CAS 19817-92-6. Home Sunshine Pharma. [Link]

-

O'Neill, E. H., et al. (2015). Identification and characterization of inhibitors of UDP-glucose and UDP-sugar pyrophosphorylases for in vivo studies. PubMed. [Link]

-

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

-

Gan, X. T., et al. (2011). Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction. PLoS ONE. [Link]

-

Newcells Biotech. (2020, March 25). In vitro platforms for de-risking nephrotoxicity during drug development. Drug Target Review. [Link]

Sources

- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Uridine 5'-Triphosphate [drugfuture.com]

- 7. abmole.com [abmole.com]

- 8. Uridine 5'-triphosphate Trisodium Salt UTP-Na3 CAS 19817-92-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Uridine-5'-triphosphoric acid trisodium salt CAS#: 19817-92-6 [m.chemicalbook.com]

- 10. Uridine 5'-triphosphate (UTP) [baseclick.eu]

- 11. nbinno.com [nbinno.com]

- 12. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and characterization of inhibitors of UDP-glucose and UDP-sugar pyrophosphorylases for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A rapid quantitative method for measuring UTP, UDP, and UMP in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the role of extracellular UTP in cell-to-cell communication.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Investigating the Role of Extracellular UTP in Cell-to-Cell Communication

Foreword: Beyond ATP, The Rise of Uridine Nucleotides in Purinergic Signaling

For decades, Adenosine Triphosphate (ATP) has been the undisputed protagonist in the field of purinergic signaling. Its release from cells and action on P2 receptors is a cornerstone of our understanding of cell-to-cell communication in processes ranging from neurotransmission to inflammation.[1] However, to focus solely on ATP is to see only half of the picture. Compelling evidence now firmly establishes Uridine Triphosphate (UTP) as a critical extracellular signaling molecule in its own right, mediating a broad spectrum of cellular functions through a distinct subset of P2Y receptors.[2][3][4]